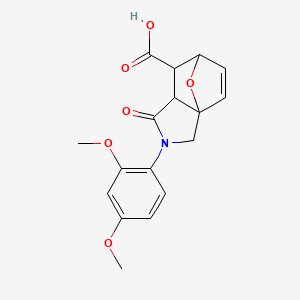

2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

This compound belongs to the hexahydro-3a,6-epoxyisoindole-7-carboxylic acid family, characterized by a bicyclic scaffold comprising fused tetrahydrofuran and isoindole moieties. The 2,4-dimethoxyphenyl substituent at position 2 and the carboxylic acid at position 7 define its unique physicochemical and biological properties.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-22-9-3-4-10(12(7-9)23-2)18-8-17-6-5-11(24-17)13(16(20)21)14(17)15(18)19/h3-7,11,13-14H,8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSCMEVMRSMUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 315.34 g/mol. The structure includes a dimethoxyphenyl group, an epoxyisoindole moiety, and a carboxylic acid functional group.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exhibit significant antitumor properties. For instance:

- In vitro studies demonstrated that derivatives of this compound can induce apoptosis in various human tumor cell lines. The cytotoxicity was assessed using an MTT assay, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 | 19.0 | Induces oxidative stress |

| Compound B | NCI H292 | 42.1 | Inhibits DNA synthesis |

| Compound C | HT29 | 28.0 | Apoptosis induction |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways critical for tumor growth and survival.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various biochemical pathways.

- Antioxidant Activity : Some studies suggest that these compounds may modulate oxidative stress responses in cells.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenografted tumors showed that treatment with derivatives of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment regimen included daily administration over four weeks.

Case Study 2: Synergistic Effects with Other Drugs

Research has indicated that when combined with established chemotherapeutic agents like doxorubicin, the compound enhances the overall efficacy while reducing side effects. This combination therapy is currently under investigation in clinical trials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The hexahydroepoxyisoindole core is highly versatile, with modifications at positions 2 and 7 significantly altering reactivity and applications. Key analogs include:

*Estimated based on analog C₁₅H₁₄N₂O₄ (286.28) with additional methoxy groups.

Substituent Impact Analysis:

- Aryl Groups : Electron-donating groups (e.g., methoxy in 2,4-dimethoxyphenyl) enhance resonance stabilization and solubility compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) .

- Position 7 Functionalization : Carboxylic acids (e.g., target compound) exhibit higher polarity and hydrogen-bonding capacity than esters (e.g., methyl or isopropyl esters in ), influencing bioavailability and crystallization .

- Heterocyclic Substituents : Pyridinylmethyl groups () introduce coordination sites for metal binding, relevant to catalysis or pharmaceutical activity .

Crystallographic and Stereochemical Insights

X-ray crystallography of methyl 2-(4-chlorophenyl)-...-7-carboxylate () revealed two diastereomers (trans-6eA and cis-6eB) with distinct puckering of the tetrahydrofuran ring . Similar puckering dynamics, governed by Cremer-Pople coordinates (), likely apply to the target compound, affecting its conformational stability .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what key reaction parameters influence yield?

The synthesis involves multi-step protocols, typically starting with functionalized indole or isoindole precursors. A critical step is the formation of the 3a,6-epoxyisoindole core, which requires precise control of reaction conditions (e.g., temperature, catalysts). For example, analogous syntheses of epoxyisoindole derivatives employ ring-closing metathesis or acid-catalyzed cyclization . Key parameters include:

Q. Which analytical techniques are most effective for characterizing stereochemistry and purity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry, particularly for the epoxy and hexahydroisoindole moieties.

- HPLC : Validates purity (>97.0% via HLC methods) .

- Mass Spectrometry : Confirms molecular weight (e.g., 327.42 g/mol for related structures) .

Table 1: Analytical Workflow

| Step | Technique | Critical Parameters | Reference |

|---|---|---|---|

| Purity Assessment | HPLC | Column: C18; Mobile phase: MeCN/H2O | |

| Stereochemical Analysis | 1H NMR | Solvent: DMSO-d6; 600 MHz |

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH, or redox environments). Methodological solutions include:

Q. What strategies improve stereochemical control during synthesis of the 3a,6-epoxyisoindole core?

Challenges include managing epoxide ring strain and avoiding racemization. Advanced approaches:

Q. How does the compound’s stability under varying conditions impact pharmacological study design?

Stability studies (e.g., accelerated degradation tests) reveal:

- pH Sensitivity : Degrades rapidly below pH 3 (gastric conditions), necessitating enteric coatings for oral administration .

- Thermal Stability : Store at –20°C in inert atmospheres to prevent epoxy ring-opening reactions .

Table 2: Stability Profile

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.